

Chemoenzymatic Synthesis of Enantiomerically Pure 3,5-Dimethylmorpholine

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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

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Prepared by: A Senior Application Scientist

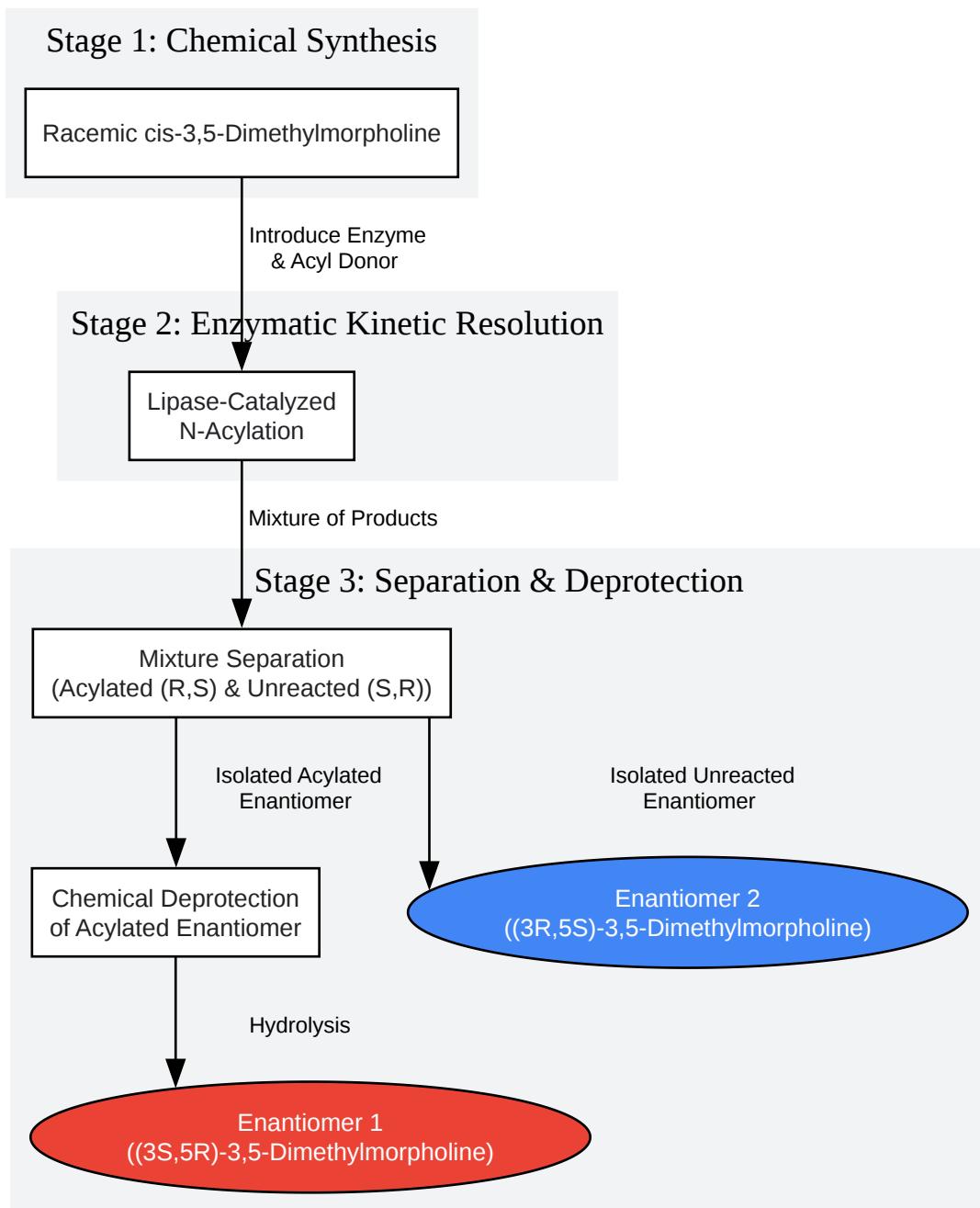
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^[1] When substituted, as in the case of **3,5-dimethylmorpholine**, chirality is introduced, leading to stereoisomers that can exhibit vastly different biological activities, metabolic pathways, and toxicities.^[2] The cis-isomer of **3,5-dimethylmorpholine**, for instance, possesses two stereocenters, resulting in a pair of enantiomers: (3R,5S)- and (3S,5R)-**3,5-dimethylmorpholine**. Accessing these enantiomers in a pure form is critical for developing stereochemically defined drug candidates, enabling a clearer understanding of structure-activity relationships and reducing the potential for off-target effects or toxicity associated with an undesired enantiomer.

Traditional chemical methods for resolving racemates can be resource-intensive and may require harsh conditions. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical transformations, offers a powerful and sustainable alternative.^[3] This application note provides a detailed protocol for the synthesis of enantiomerically pure **3,5-dimethylmorpholine**, leveraging the exceptional enantioselectivity of lipases in a kinetic resolution process.

Overall Synthesis Strategy

Our approach is a three-stage process that begins with the chemical synthesis of the racemic starting material, followed by an enzymatic kinetic resolution to separate the enantiomers, and concludes with a final chemical step to liberate the second enantiomer.



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Caption: Overall workflow for the chemoenzymatic synthesis.

Part 1: Synthesis of Racemic **cis-3,5-Dimethylmorpholine**

Scientific Rationale: The synthesis of the morpholine ring can be achieved through various methods, often involving the cyclization of vicinal amino alcohols.^{[4][5]} A common and effective strategy is the reduction of a corresponding morpholinone. This protocol outlines a plausible synthesis starting from commercially available reagents to yield the racemic **cis-3,5-Dimethylmorpholine**, which serves as the substrate for the subsequent enzymatic resolution. The **cis** configuration is often the thermodynamically favored product in such reductions.

Protocol:

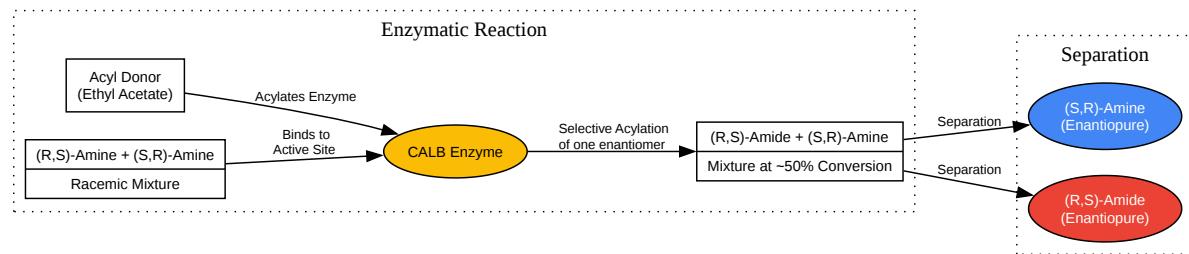
- Step 1: Synthesis of **cis-3,5-Dimethylmorpholin-2-one**.
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-hydroxypropylamino)propanoic acid (1.0 eq) in toluene.
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction, neutralize with a saturated NaHCO_3 solution, and extract the product with ethyl acetate.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude morpholinone.
- Step 2: Reduction to **cis-3,5-Dimethylmorpholine**.
 - Caution: Perform this step in a well-ventilated fume hood.
 - In a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), suspend lithium aluminum hydride (LiAlH_4 , 1.5 eq) in anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of the cis-3,5-dimethylmorpholin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Filter the resulting solids and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure to obtain racemic **cis-3,5-dimethylmorpholine**. Purify by distillation or column chromatography if necessary.

Part 2: Enzymatic Kinetic Resolution via N-Acylation

Scientific Rationale: Kinetic resolution is a powerful technique where an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.^[3] For the resolution of amines, lipases are remarkably effective biocatalysts. *Candida antarctica* Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is renowned for its broad substrate scope and high enantioselectivity in acylating primary and secondary amines.^{[6][7]}

In this protocol, CALB will selectively acylate one enantiomer of the racemic **cis-3,5-dimethylmorpholine**, leaving the other enantiomer largely unreacted. Ethyl acetate is chosen as a mild, effective, and "green" acyl donor and can also serve as the solvent. The reaction proceeds until approximately 50% conversion is reached, which theoretically provides the highest possible enantiomeric excess (e.e.) for both the acylated product and the remaining starting material.



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Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Protocol:

• Reaction Setup:

- To a 50 mL Erlenmeyer flask, add racemic **cis-3,5-dimethylmorpholine** (1.0 g, 8.68 mmol).
- Add 20 mL of methyl tert-butyl ether (MTBE) or another suitable organic solvent.
- Add immobilized *Candida antarctica* Lipase B (Novozym 435, 200 mg).
- Add ethyl acetate (0.84 mL, 8.68 mmol, 1.0 eq) as the acylating agent.^[7]
- Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.^[6]

• Reaction Monitoring:

- Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).
- Analyze the aliquots by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage and the enantiomeric

excess (e.e.) of both the remaining amine and the formed amide.

- The reaction should be stopped when the conversion reaches approximately 50%. This typically maximizes the e.e. of both components.
- Work-up:
 - Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted amine enantiomer and the N-acylated amine enantiomer.

Parameter	Recommended Value	Rationale
Enzyme	Immobilized <i>Candida antarctica</i> Lipase B (Novozym 435)	High activity and enantioselectivity for amine acylation; easy to remove and reuse. ^[7]
Substrate	Racemic cis-3,5-dimethylmorpholine	The target racemate for resolution.
Acyl Donor	Ethyl Acetate (1.0 eq)	Mild, effective, and generates a volatile alcohol byproduct (ethanol). ^[7]
Solvent	Methyl tert-butyl ether (MTBE)	A common solvent for lipase reactions that promotes high enzyme activity.
Temperature	40 °C	Balances reaction rate and enzyme stability. ^[6]
Monitoring	Chiral GC or HPLC	Essential for determining conversion and enantiomeric excess to stop the reaction at the optimal point (~50%).

Part 3: Separation and Final Deprotection

Scientific Rationale: The product of the kinetic resolution is a mixture of a basic compound (the unreacted amine) and a neutral compound (the N-acetylated amine). This difference in chemical properties allows for a straightforward separation using acid-base extraction. The isolated N-acetylated enantiomer can then be deprotected using standard chemical hydrolysis to yield the second enantiomer of **3,5-dimethylmorpholine**.

Protocol A: Separation of Enantiomers

- Dissolve the crude mixture from Part 2 in diethyl ether (50 mL).
- Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 20 mL). The unreacted amine (basic) will move to the aqueous layer as its hydrochloride salt.
- Combine the aqueous layers. Wash with diethyl ether (1 x 20 mL) to remove any residual amide.
- Make the aqueous layer basic ($\text{pH} > 10$) by the careful addition of 4 M NaOH while cooling in an ice bath.
- Extract the free amine into dichloromethane (3 x 20 mL).
- Dry the combined organic layers (from step 5) over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield one enantiomerically pure **cis-3,5-dimethylmorpholine**.
- The original organic layer (from step 2) contains the N-acetylated enantiomer. Wash it with saturated NaHCO_3 solution and then brine. Dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the enantiomerically enriched N-acetyl-**cis-3,5-dimethylmorpholine**.

Protocol B: Deprotection of N-Acetyl-**cis-3,5-Dimethylmorpholine**

Scientific Rationale: The amide bond of the N-acetyl group is robust and typically requires acidic or basic conditions for hydrolysis. Acidic hydrolysis is often cleaner for amine products as it directly yields the corresponding salt.^[8]

- To the N-acetylated morpholine derivative obtained from Protocol A, add a 6 M aqueous solution of hydrochloric acid.
- Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.
- Monitor the reaction by TLC until the starting amide is fully consumed.
- Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
- Carefully basify the solution to pH > 10 with a concentrated NaOH solution.
- Extract the liberated free amine with dichloromethane (3 x 30 mL).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the second enantiomer of **cis-3,5-dimethylmorpholine**.
- Confirm the enantiomeric purity of both final products using chiral GC or HPLC.

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